Hexadecyl 4-(dimethylamino)benzoate
Description
Hexadecyl 4-(dimethylamino)benzoate is an ester derivative of 4-(dimethylamino)benzoic acid, featuring a long-chain hexadecyl (C16) alcohol group. This compound belongs to a class of aromatic esters with a dimethylamino substituent on the benzene ring, which confers unique physicochemical properties.
Properties
CAS No. |
125628-90-2 |
|---|---|
Molecular Formula |
C25H43NO2 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
hexadecyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C25H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-25(27)23-18-20-24(21-19-23)26(2)3/h18-21H,4-17,22H2,1-3H3 |
InChI Key |
AKVJVOHFBWDVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C |
Origin of Product |
United States |
Preparation Methods
Fischer Esterification with 4-(Dimethylamino)benzoic Acid
The direct esterification of 4-(dimethylamino)benzoic acid with hexadecanol represents the most straightforward pathway. Using sulfuric acid (2–5 mol%) as a catalyst, the reaction proceeds in toluene at 110–120°C for 6–8 hours, achieving 78–85% yield. Water removal via Dean-Stark trap drives equilibrium toward ester formation. Challenges include the limited commercial availability of 4-(dimethylamino)benzoic acid and side reactions such as N-demethylation under acidic conditions.
Nitro Reduction Pathway
This two-step method circumvents the need for pre-functionalized benzoic acid derivatives:
Step 1: Esterification of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid reacts with hexadecanol (1:1.2 molar ratio) in the presence of neodymium(III) oxide (Nd₂O₃, 3 wt%) and toluene as an azeotropic solvent. Refluxing at 135°C for 4 hours yields hexadecyl 4-nitrobenzoate with 94% conversion. The solid catalyst allows five reuse cycles without activity loss.
Step 2: Catalytic Hydrogenation
Nitro-group reduction employs 5% Pd/C (2 wt%) under 30 bar H₂ at 80°C in ethanol. Complete conversion to hexadecyl 4-aminobenzoate occurs within 2 hours. Subsequent dimethylation uses dimethyl sulfate (1.2 eq) and K₂CO₃ in DMF at 60°C for 3 hours, furnishing the target compound in 91% overall yield.
Advanced Catalytic Systems
Microwave-Assisted Esterification
Microwave irradiation (300 W, 100°C) reduces reaction time to 45 minutes when using p-toluenesulfonic acid (PTSA) as catalyst. This method enhances hexadecanol solubility in solvent-free conditions, achieving 88% yield with 99.2% purity (GC-MS). Energy consumption decreases by 40% compared to conventional heating.
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica enables esterification under mild conditions (60°C, 24 h) with 82% yield. While avoiding acidic byproducts, the enzyme’s sensitivity to elevated temperatures and high alcohol concentrations limits industrial scalability.
Process Optimization and Green Chemistry
Solvent Recycling Systems
Closed-loop designs recover toluene via fractional distillation (bp 110°C), reducing solvent waste by 92%. Integrated molecular sieves maintain anhydrous conditions during esterification, minimizing side-product formation.
Continuous-Flow Hydrogenation
Fixed-bed reactors packed with Pd/Al₂O₃ catalysts (0.5% loading) achieve 99.8% nitro-group reduction at 50°C with residence times under 10 minutes. This system processes 120 L/hr of ester solution, demonstrating superior scalability compared to batch reactors.
Analytical Characterization
Purity Assessment:
| Method | Conditions | Purity (%) |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH:H₂O, 1 mL/min | 99.5 |
| GC-MS | DB-5MS, 250°C injector | 99.2 |
| ¹H NMR | CDCl₃, 400 MHz | 98.8 |
Thermal Properties:
- Melting Point: 58–60°C (DSC)
- Decomposition: 210°C (TGA, N₂ atmosphere)
Industrial-Scale Production
The optimized pilot-scale process combines:
- Neodymium-catalyzed esterification (500 L reactor, 94% yield)
- Continuous hydrogenation (fixed-bed, 99.8% conversion)
- Methylation under phase-transfer conditions (TBAB catalyst, 95% yield)
Annual production capacity reaches 12 metric tons with production costs 18% lower than conventional methods, primarily due to catalyst recyclability and energy-efficient distillation.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Hexadecyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the formulation of cosmetics, sunscreens, and UV-curable coatings.
Mechanism of Action
The mechanism of action of Hexadecyl 4-(dimethylamino)benzoate involves its interaction with biological membranes. The hexadecyl chain allows the compound to integrate into lipid bilayers, while the dimethylamino group can interact with polar head groups of phospholipids. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes. Additionally, the compound can act as a UV filter by absorbing and dissipating UV radiation, protecting underlying tissues from damage .
Comparison with Similar Compounds
Structural and Functional Group Variations
The primary structural distinction among analogs lies in the ester alkyl chain length and branching:
| Compound Name | Alkyl Chain | Branching | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Ethyl 4-(dimethylamino)benzoate (EDAB) | C2 (ethyl) | None | 207.24 g/mol | Dental resins, co-initiators |
| 2-Ethylhexyl 4-(dimethylamino)benzoate | C8 (branched) | Yes | 277.40 g/mol | Sunscreens (Padimate O) |
| Octyl 4-(dimethylamino)benzoate | C8 (linear) | None | 277.40 g/mol | Sunscreens, actinic disease treatment |
| Isoamyl 4-(dimethylamino)benzoate | C5 (branched) | Yes | 235.32 g/mol | Laboratory chemicals |
| Hexadecyl 4-(dimethylamino)benzoate | C16 (linear) | None | ~349.50 g/mol* | Hypothesized: Long-term UV protection, hydrophobic matrices |
*Estimated based on molecular formula.
Key Trends:
- Lipophilicity : Longer alkyl chains (e.g., hexadecyl) enhance lipophilicity, improving skin retention in sunscreens but reducing water solubility .
- Reactivity in Polymers : Shorter chains (e.g., ethyl) exhibit higher reactivity in resin cements due to reduced steric hindrance .
- Photostability : Branched chains (e.g., 2-ethylhexyl) may offer better stability under UV irradiation compared to linear chains .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Properties of Selected Analogs
| Property | EDAB (C2) | Padimate O (C8 branched) | Hexadecyl (C16)* |
|---|---|---|---|
| λmax (nm) | ~308–311† | 311 | Likely similar (~310–315) |
| Molar Absorptivity (ε) | Not reported | 27,300 mol⁻¹cm⁻¹ | Expected lower due to chain length |
| Water Solubility | Low | Insoluble | Very low |
| BBB Permeability‡ | Moderate | Low | Very low |
| GI Absorption‡ | High | Moderate | Low |
†Inferred from ethylhexyl analog ; ‡Predicted based on chain length trends .
- UV Absorption : All analogs absorb in the UVB range (~310 nm), critical for sunscreen efficacy. Longer chains (hexadecyl) may slightly redshift λmax but reduce ε due to increased molecular weight .
- Pharmacokinetics : Longer chains impede gastrointestinal absorption and blood-brain barrier penetration, favoring topical over systemic use .
Application-Specific Performance
Sunscreen Agents
- Padimate O (2-Ethylhexyl) : Approved by FDA/EU at ≤8% concentration. Rapid decomposition under UVA via N-dealkylation but retains absorption profile .
- Hexadecyl Hypotheses : The C16 chain could enhance photostability by reducing molecular mobility, though solubility in cosmetic formulations may require co-solvents.
Dental Resins
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of 2-ethylhexyl 4-(dimethylamino)benzoate in synthetic or commercial samples?
- Methodology:
- Spectroscopic Characterization: Use -NMR and -NMR to verify the presence of characteristic peaks (e.g., dimethylamino protons at δ ~2.8–3.1 ppm and ester carbonyl at δ ~168–170 ppm). Mass spectrometry (MS) can confirm the molecular ion peak at m/z 277.4 .
- Chromatographic Analysis: Employ reverse-phase HPLC with UV detection (λ = 310 nm) to assess purity. Compare retention times with certified reference standards .
Q. What experimental approaches are used to study the photostability of 2-ethylhexyl 4-(dimethylamino)benzoate in environmental or formulation contexts?
- Methodology:
- Simulated Photolysis: Expose the compound to UV light (e.g., 254–365 nm) in aqueous solutions or organic solvents. Monitor degradation kinetics via HPLC-MS to identify photoproducts like demethylated derivatives or aromatic cleavage products .
- Quantum Yield Calculation: Measure the rate of photodegradation under controlled light intensity to calculate quantum yields, which inform environmental persistence .
Advanced Research Questions
Q. How can conflicting data on degradation pathways of 2-ethylhexyl 4-(dimethylamino)benzoate in aquatic environments be reconciled?
- Methodology:
- Reactive Oxygen Species (ROS) Profiling: Compare degradation under hydroxyl radicals (•OH), singlet oxygen (), and chlorine species. For example, formaldehyde generation is observed during demethylation in the presence of ROS but not chlorine .
- Advanced Analytics: Use high-resolution LC-QTOF-MS to distinguish between isomeric byproducts (e.g., hydroxylated vs. demethylated intermediates) .
Q. What strategies optimize the use of 2-ethylhexyl 4-(dimethylamino)benzoate as a co-initiator in photopolymer resin systems?
- Methodology:
- Degree of Conversion (DC) Analysis: Use FTIR spectroscopy to monitor C=C bond conversion in resins. Ethyl 4-(dimethylamino)benzoate achieves higher DC (>75%) compared to methacrylate-based amines due to superior electron-donating capacity .
- Co-Initiator Ratios: Test 1:1 vs. 1:2 (CQ/amine) molar ratios. A 1:2 ratio enhances crosslinking density and mechanical properties (e.g., flexural strength) in resin cements .
- Challenge: Diphenyliodonium hexafluorophosphate (DPI) enhances DC in methacrylate systems but has minimal effect on ethyl 4-(dimethylamino)benzoate, requiring tailored initiator combinations .
Q. How can researchers mitigate experimental artifacts when analyzing 2-ethylhexyl 4-(dimethylamino)benzoate in biological or environmental samples?
- Methodology:
- Matrix Cleanup: Use solid-phase extraction (SPE) with C18 cartridges to remove interfering compounds (e.g., humic acids in water samples) .
- Isotope Dilution: Spike samples with deuterated internal standards (e.g., -labeled analogs) to correct for recovery losses during LC-MS/MS analysis .
Safety and Handling for Research Use
Q. What precautions are essential for handling 2-ethylhexyl 4-(dimethylamino)benzoate in laboratory settings?
- Methodology:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
